8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide
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Overview
Description
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the molecular formula C6H5ClN4·HBr It is a member of the triazolopyridine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves the reaction of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt. The process may involve steps such as:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Formation of the triazole ring through cyclization reactions.
Halogenation: Introduction of the chlorine atom.
Salt Formation: Reaction with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
- Use of automated reactors for precise control of reaction conditions.
- Purification steps such as recrystallization or chromatography to obtain high-purity product.
- Quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced triazole derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide .
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
Uniqueness
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other triazolopyridine derivatives.
Properties
CAS No. |
2551115-46-7 |
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Molecular Formula |
C6H6BrClN4 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C6H5ClN4.BrH/c7-4-2-1-3-11-5(4)9-10-6(11)8;/h1-3H,(H2,8,10);1H |
InChI Key |
AROKCDOONSCAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C(=C1)Cl.Br |
Purity |
95 |
Origin of Product |
United States |
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